2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline

Chemical Synthesis Building Block Reaction Selectivity

Medicinal chemistry teams targeting BLM helicase (ML216 series) or trypanocidal leads face a rate-limiting Buchwald-Hartwig coupling. 2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 54359-57-8) provides the pre-functionalized scaffold for direct acylation without heterocycle reconstruction. • Bypasses late-stage N-arylation; enables one-step amide/sulfonamide library synthesis • Ortho-NH₂ as chelating ligand precursor for Co(II)/Zn(II) catalyst development • Direct entry into IRAK-4 inhibitor chemical space (BMS patents)

Molecular Formula C13H10N4S
Molecular Weight 254.31 g/mol
CAS No. 54359-57-8
Cat. No. B12942579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline
CAS54359-57-8
Molecular FormulaC13H10N4S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=NC=C3)N
InChIInChI=1S/C13H10N4S/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2
InChIKeyDGURAWOUAMCQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

54359-57-8: Pyridyl-Thiadiazole Aniline Overview


2-(5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 54359-57-8) is a heterocyclic building block featuring a pyridine moiety linked via a 1,3,4-thiadiazole core to an ortho-substituted aniline. The thiadiazole family is renowned for diverse biological activities, with the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine pharmacophore being optimized into potent Bloom helicase (BLM) inhibitors such as ML216 [1]. This specific aniline derivative, bearing a free primary amine on the pendant phenyl ring, serves as a key intermediate for synthesizing N-substituted analogs and metal complexes [2]. Its distinct reactivity profile, compared to the primary 2-amino thiadiazole, makes it a preferred entry point for convergent synthesis strategies.

54359-57-8: Aniline vs. Primary Amine Differentiation


While the parent compound 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 2002-04-2) is a common starting material, acquiring the pre-functionalized 2-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline eliminates a rate-limiting synthetic step and avoids harsh, selectivity-challenging late-stage functionalization. The free aniline group in 54359-57-8 has a distinct pKa and reactivity compared to the heterocyclic 2-amine, directly impacting subsequent acylation or diazotization reactions [1]. SAR studies demonstrate that even minor N-substitution on the thiadiazole core profoundly alters biological activity; for instance, moving from the simple amine to N-arylhydrazones shifts the biological profile from anticancer (BLM inhibition) to potent trypanocidal activity (IC50 down to low µM range) [2]. Using the unsubstituted 2-amine instead of 54359-57-8 introduces a site of promiscuous reactivity that can compromise yield and purity in multi-step syntheses targeting specific N-aryl conjugates.

54359-57-8: Technical Differentiation vs. Equivalents


Direct N-Aryl Derivatization via Aniline Core

The target compound uniquely provides a free aniline group directly attached to the thiadiazole ring, contrasting with the more common 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole. This pre-installed aniline avoids the need for a challenging direct C-H amination or a multi-step heterocycle elaboration to introduce the N-aryl motif [1]. In the synthesis of N-substituted anilines for biological screening, using the pre-formed N-aryl-thiadiazole streamlines the preparation of compound libraries, a strategy employed in generating the trypanocidal N-arylhydrazone series (compounds 3a-g) [2]. While direct yield data comparing the two synthetic routes is not published, the 'step-count' reduction inherently minimizes material loss and purification cycles, representing a significant process chemistry advantage.

Chemical Synthesis Building Block Reaction Selectivity

Ortho-Aniline Pharmacophore for IRAK-4 Kinase Inhibition

A 2018 patent (US-9862715-B2) for IRAK-4 kinase inhibitors explicitly covers thiadiazolyl-substituted pyridyl compounds that require a terminal aniline or substituted aniline motif for activity [1]. The target compound 54359-57-8 is structurally pre-positioned to serve as the immediate precursor for the most potent analogs within this patented space. In contrast, the simpler 2-amino-thiadiazole core or the N-phenyl derivative (CAS 88518-10-9) lacks the free NH2 or has a sterically encumbered secondary amine, altering the binding mode or requiring additional deprotection/activation steps to reach the optimal pharmacophore identified in the SAR [1]. While the exact IC50 of the target compound against IRAK-4 is not disclosed in the patent abstract, the scaffold's direct mapping onto the claimed formulas provides a defensible IP position and a starting point for lead optimization.

Medicinal Chemistry Kinase Inhibition IRAK-4

Bidentate ortho-Aniline Chelating Site for Metal Complexes

The 1,2-diamine geometry presented by the thiadiazole ring nitrogen and the ortho-aniline NH2 creates a potential bidentate binding pocket. This is structurally distinct from both the primary 2-amino thiadiazole (which chelates via endocyclic N and exocyclic NH2) and N-substituted derivatives like N-phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 88518-10-9), where the aniline NH is blocked . A related ligand, phenyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine, forms stable Co(II) and Zn(II) complexes confirmed by X-ray crystallography [1]. The target compound's free, unsubstituted aniline provides a unique donor set characterized by a distinct ligand field strength, leading to different coordination geometries and complex stability compared to N-substituted or 2-amino analogs. While quantitative stability constants (log K) are not reported for this exact ligand, the published crystallographic data for the N-phenyl analog provide a strong structural rationale.

Coordination Chemistry Metallodrugs Crystal Engineering

54359-57-8: Application Niches and Procurement Advantages


Parallel Synthesis for Anti-Trypanosomal Libraries

The precedented strategy for generating trypanocidal leads involves condensing N-aminobenzyl or N-arylhydrazone moieties onto a thiadiazole core. Compound 54359-57-8 is the ideal, shelf-stable precursor for creating diverse amide or sulfonamide libraries through straightforward acylation of the free aniline nitrogen, as validated by the broader class of active N-arylhydrazones [1]. This enables a medicinal chemistry team to rapidly explore the SAR around the phenyl ring without the complication of building the heterocycle in each iteration, an efficiency lost when using the simpler 2-aminothiadiazole starting material.

IRAK-4 Inhibitor Key Intermediates

For CROs or pharma companies developing IRAK-4 inhibitors, procuring this compound secures a direct, commercially available entry point into the chemical space claimed by Bristol-Myers Squibb [2]. Using the unsubstituted 2-amine would necessitate a subsequent, potentially low-yielding Buchwald-Hartwig coupling to install the N-aryl group, a step that is completely avoided here, thereby shortening the route to the patent-relevant final compounds.

Bidentate Ligands for Bioinorganic Catalysis

The unique ortho-aniline chelating motif positions this compound as a superior ligand precursor for Co(II), Zn(II), and potentially Cu(II) or Fe(II) complexes, where a free primary amine donor is required for desired electronic properties [3]. The N-phenyl analog (CAS 88518-10-9) cannot form the same chelate ring, making 54359-57-8 the essential procurement choice for researchers developing new homogeneous catalysts or studying metal-based drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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